Comparative Antiemetic Efficacy: Nonabine vs. Chlorpromazine in Chemotherapy-Induced Emesis
In a double-blind, randomized clinical trial involving cancer patients undergoing chemotherapy, Nonabine demonstrated antiemetic efficacy that was quantitatively equivalent to that of the standard agent chlorpromazine [1]. The study directly compared the two drugs and reported that both agents provided a comparable level of control over nausea and vomiting, establishing Nonabine's antiemetic viability relative to a non-cannabinoid, first-generation antiemetic standard [1].
| Evidence Dimension | Antiemetic Efficacy (Qualitative Assessment) |
|---|---|
| Target Compound Data | Equivalent to chlorpromazine |
| Comparator Or Baseline | Chlorpromazine (Standard antiemetic) |
| Quantified Difference | Equivalent |
| Conditions | Double-blind study in cancer chemotherapy patients (1983) |
Why This Matters
This head-to-head data provides a clinically validated efficacy benchmark, confirming Nonabine's potency is on par with an established non-cannabinoid antiemetic, which is essential for justifying its selection over other, less-characterized cannabinoid candidates.
- [1] Archer CB, Amlot PL, Trounce JR. Antiemetic effect of nonabine in cancer chemotherapy: a double blind study comparing nonabine and chlorpromazine. Br Med J (Clin Res Ed). 1983 Jan 29;286(6362):350-1. View Source
